molecular formula C16H14N2O6 B554452 Z-Gly-ONp CAS No. 1738-86-9

Z-Gly-ONp

Cat. No. B554452
CAS RN: 1738-86-9
M. Wt: 330,3 g/mole
InChI Key: LHFNPUGRSYOPLF-UHFFFAOYSA-N
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Description

Z-Gly-ONp, also known as N-benzyloxycarbonylglycine 4-Nitrophenyl Ester, is a derivative of the amino acid glycine . It is widely used in solution phase peptide synthesis .


Synthesis Analysis

The synthesis of Z-Gly-ONp involves a multi-step reaction. The first step involves the use of aqueous sodium bicarbonate (NaHCO3), followed by the use of dicyclohexylcarbodiimide in ethyl acetate at 25°C for 1.5 hours . The synthesis process can also involve the use of Benzyl chloroformate .


Molecular Structure Analysis

The molecular formula of Z-Gly-ONp is C16H14N2O6 . Its molecular weight is 330.29 g/mol . The IUPAC name for Z-Gly-ONp is (4-nitrophenyl) 2-(phenylmethoxycarbonylamino)acetate .


Chemical Reactions Analysis

Z-Gly-ONp is used as a substrate in various chemical reactions. For instance, it has been used as a substrate to differentiate and characterize transglutaminase(s) (TGase) that catalyzes the post-translational covalent cross-linking of Gln- and Lys-containing peptides .

Scientific Research Applications

Zymogen Catalysis Studies

Z-Gly-ONp, a peptide substrate, has been used in research to understand the mechanism of zymogen catalysis. Zymogens, inactive precursors of enzymes, are crucial in biological processes. In a study, Z-Gly-ONp was identified as a substrate for trypsinogen, providing insights into the zymogen's catalytic site and its effectiveness. This research is significant for understanding the biochemical pathways involving zymogens (Lonsdale-Eccles, Neurath, & Walsh, 1978).

Fertility and Contraceptive Vaccine Research

Z-Gly-ONp has applications in fertility research, particularly in studies involving zona pellucida (ZP) glycoproteins. ZP glycoproteins play a crucial role in mammalian fertilization. Research utilizing these glycoproteins, potentially related to compounds like Z-Gly-ONp, has implications for developing contraceptive vaccines and understanding fertility mechanisms (Gupta et al., 2004).

Glycation Studies in Food and Beverages

In the food industry, understanding the glycation of proteins like barley protein Z during malting is essential. Glycation significantly affects the properties of proteins and, consequently, the quality of food and beverages. Studies have used mass spectrometry techniques to monitor changes in glycation, which could involve compounds similar to Z-Gly-ONp, thus aiding in quality control and process optimization (Bobalova et al., 2010).

Understanding Zona Pellucida in Fertilization

Research on the structural and functional properties of the zona pellucida, a glycoprotein matrix surrounding mammalian oocytes, has implications for reproductive biology. Studies on ZP glycoproteins, where compounds like Z-Gly-ONp may be relevant, help in understanding species-specific interactions between gametes during fertilization (Wassarman, 1990).

Nanotechnology and Bioengineering Applications

Z-Gly-ONp can be significant in nanotechnology and bioengineering, especially in the context of nanoparticle surface properties and stability. For instance, research on zwitterionic pillar[n]arenes (ZPns) coating gold nanoparticles highlighted the importance of surface properties for cellular uptake and stability, a field where Z-Gly-ONp-related compounds could be relevant (Jiao, Lan, & Ma, 2021).

Safety And Hazards

While specific safety and hazard information for Z-Gly-ONp is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c19-15(24-14-8-6-13(7-9-14)18(21)22)10-17-16(20)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFNPUGRSYOPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169659
Record name N-Benzyloxycarbonylglycine 4-nitrophenyl ester
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Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-ONp

CAS RN

1738-86-9
Record name N-[(Phenylmethoxy)carbonyl]glycine 4-nitrophenyl ester
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Record name N-Benzyloxycarbonylglycine 4-nitrophenyl ester
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Record name 1738-86-9
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Record name N-Benzyloxycarbonylglycine 4-nitrophenyl ester
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Record name 4-nitrophenyl N-[(phenylmethoxy)carbonyl]glycinate
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Synthesis routes and methods

Procedure details

A mixture of 2.93 g. (0.0125 mole) of phosphorous diphenyl ester and 3.37 g. (0.0125 mole) of mercuric chloride was refluxed for 1 hour in 20 ml. of pyridine. Thereafter, 1.74 g. (0.0125 mole) of p-nitrophenol and 10 ml. of pyridine were added, and the mixture was further reacted for 1 hour. To the reaction mixture were added 2.61 g. (0.0125 mole) of Z-Gly. OH having an amino group protected with Z and 10 ml. of pyridine, and the mixture was reacted under reflux for 1 hour. After completion of the reaction, pyridine was removed by distillation under reduced pressure, and the residue was extracted with 100 ml. of ethyl acetate. The ethyl acetate layer was washed with 2N--HCl, a saturated aqueous NaHCO3 solution and water in this order and then dried over anhydrous Na2SO4, and thereafter ethyl acetate was removed by distillation under reduced pressure. The resulting residue was allowed to stand to form a solid, which was then recrystallized from ethanol to obtain N-benzyloxycarbonyl glycine p-nitrophenyl ester (hereinafter represented by ##SPC6##
Quantity
0.0125 mol
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mercuric chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
187
Citations
M Philipp, ML Bender - FEBS letters, 1974 - academia.edu
… Table 1 shows binding constants of various peptide amides, measured by observing inhibition of the second-order hydrolysis of Z-Gly-OnP. In each series the binding constant is …
Number of citations: 7 www.academia.edu
JD Lonsdale-Eccles, H Neurath, KA Walsh - Biochemistry, 1978 - ACS Publications
… Preliminary experiments with Z-Gly-ONp and Ac-Gly-ONp showed that these potential substrates were unsuitable due to their limited solubility and high rate of nonspecific hydrolysis. …
Number of citations: 26 pubs.acs.org
FHC Stewart - Australian Journal of Chemistry, 1971 - CSIRO Publishing
… manner from Phe-OTMB,HCl10 by two successive N,N'-dicyclohexylcarbodiimide couplings with NPS-Glu(OBz1)-OH,DCHA,7 followed by an active ester reaction with Z-Gly-ONP.11 …
Number of citations: 2 www.publish.csiro.au
DLF DeTar, R Silverstein… - Journal of the American …, 1966 - ACS Publications
A quantitative study has been made of the stoichiometries of the reactions of peptide acids of the general structure Z-AA-OH6 and acyl-AA-OH with dicyclohexylcarbodiimide in …
Number of citations: 121 pubs.acs.org
N NISHI, BUNI NAKAJIMA… - … Journal of Peptide …, 1986 - Wiley Online Library
… Table 3 shows the second-order rate constants, kcat, for the hydrolysis of various Na substituted amino acid p-nitrophenyl esters, ie Z-Gly-ONp, Boc-Ala-ONp, Z- (I. and D) Leu-ONp and …
Number of citations: 6 onlinelibrary.wiley.com
G Lucente, F Pinnen, G Zanotti - Tetrahedron Letters, 1978 - Elsevier
… In the case of Z-Gly-ONp the reaction mixture contains … mole of Z-Gly-ONp is used, but in this case the mixture is … imine derived from Z-Gly-ONp the reaction with water, leading to …
Number of citations: 8 www.sciencedirect.com
S Murao, E Matsumura, T Shin… - Agricultural and biological …, 1984 - Taylor & Francis
… of Z-Gly or Bz-Gly (eg Z-Gly-Gly, Bz-GlyGly) and the blocking of the carboxyl group of Z-Gly (eg Z-Gly-NHz, Z-Gly-ONp) inhibited the catalytic activity of this enzyme. These results …
Number of citations: 17 www.tandfonline.com
DJ Mikolajczak, AA Berger… - Angewandte Chemie …, 2020 - Wiley Online Library
… (Z-Leu-ONp) and glycine (Z-Gly-ONp) were applied in order to … Z-Leu-ONp compared to Z-Gly-ONp and DNPB. For Z-Leu-… certain concentration, the cleavage of Z-Gly-ONp and Z-Leu-…
Number of citations: 43 onlinelibrary.wiley.com
C BRIET, A AUMELAS… - International Journal of …, 1985 - Wiley Online Library
… Hydrogenolytic removal (as described above for 2) of Z group, followed by coupling with Z-Gly-ONp (14) gave the tetrapeptide derivative Z-Gly-Trp Met-Asp (But)-NH2 4. It was partially …
Number of citations: 8 onlinelibrary.wiley.com
JE Mole, HR Horton - Biochemistry, 1973 - ACS Publications
… Results of a kinetic comparison of the action of papain on Z-Gly-ONp and on Z-Gly-ONB-Cl are presented in Table I. Identical values for kcat provide evidence for the validity of the …
Number of citations: 14 pubs.acs.org

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